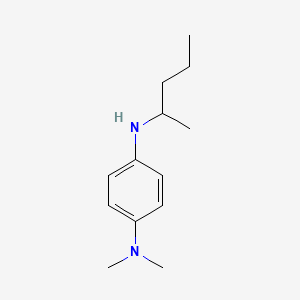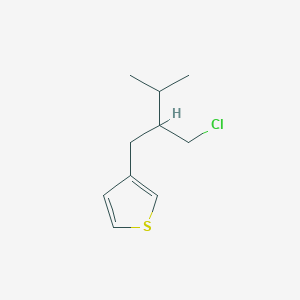
3-Chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine is a synthetic organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine typically involves multi-step organic reactions. Common starting materials might include chlorinated and fluorinated pyridine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale chemical reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of chlorine and fluorine atoms.
Oxidation and Reduction: It may participate in oxidation or reduction reactions under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyridine derivatives.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Applications in the development of new materials or agrochemicals.
作用機序
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-fluoropyridine
- 2-Chloro-3-fluoropyridine
- 2-(3-Chloro-4-fluoropyridine-2-carbonyl)pyridine
Uniqueness
The uniqueness of 3-Chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine lies in its specific substitution pattern, which can influence its reactivity and applications compared to other similar compounds.
特性
分子式 |
C11H4Cl2F2N2O |
|---|---|
分子量 |
289.06 g/mol |
IUPAC名 |
bis(3-chloro-4-fluoropyridin-2-yl)methanone |
InChI |
InChI=1S/C11H4Cl2F2N2O/c12-7-5(14)1-3-16-9(7)11(18)10-8(13)6(15)2-4-17-10/h1-4H |
InChIキー |
ASEVDXYLVVFAGT-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1F)Cl)C(=O)C2=NC=CC(=C2Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,9-Diazaspiro[4.5]decane hydrate dihydrochloride](/img/structure/B13642742.png)


![(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13642751.png)








![(2S,4R)-4-[(2-bromophenyl)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642802.png)

